1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole” is a complex organic compound. It contains a pyrazole ring, which is a type of aromatic organic compound consisting of a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also has a nitro group (-NO2) and a cyclohexylmethyl group attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the nitro group, and the cyclohexylmethyl group. The exact structure would depend on the specific locations of these groups on the pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially undergo reduction reactions to form amines, and the pyrazole ring could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups (like the nitro group and the cyclohexylmethyl group) would influence its properties .Scientific Research Applications
High-Density Fuel Synthesis
1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole can be utilized in the synthesis of renewable high-density fuels. For instance, in a recent study , researchers produced a renewable high-density fuel called 1,3-bis(cyclohexylmethyl)cyclopentane . The synthetic route involved two steps:
Single-Atom Catalysts
Single-atom catalysts (SACs) have gained prominence due to their exceptional activity and selectivity in catalytic reactions. Researchers are exploring the application of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole as a precursor for SACs . These SACs play a crucial role in various chemical transformations, including hydrogenation, oxidation, and polymerization.
properties
IUPAC Name |
1-(cyclohexylmethyl)-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-13(15)10-6-7-12(11-10)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELVAPLJNMWOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.